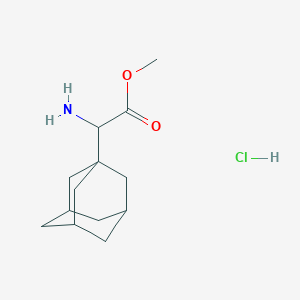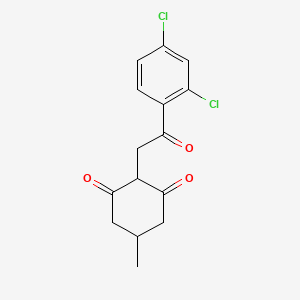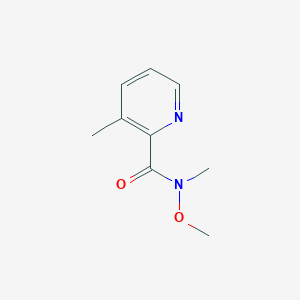
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the United States Food and Drug Administration (FDA) in 2003. Memantine hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用机制
Memantine hydrochloride works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate activates NMDA receptors, which play a crucial role in synaptic plasticity, the ability of synapses to change their strength in response to experience. However, excessive activation of NMDA receptors can lead to neuronal damage and death, a process known as excitotoxicity. Memantine hydrochloride blocks the activity of NMDA receptors in a non-competitive manner, which means it binds to a different site than glutamate and reduces the influx of calcium ions into the neuron.
生化和生理效应
Memantine hydrochloride has several biochemical and physiological effects in the brain. It reduces the release of glutamate and other excitatory neurotransmitters, such as acetylcholine and dopamine. It also increases the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA). Memantine hydrochloride has been shown to improve cerebral blood flow and oxygen consumption in patients with Alzheimer's disease. It also has anti-inflammatory and antioxidant properties, which may protect neurons from damage.
实验室实验的优点和局限性
Memantine hydrochloride has several advantages and limitations for lab experiments. It has a high affinity for NMDA receptors and a low toxicity profile, which makes it a useful tool for studying the role of NMDA receptors in synaptic plasticity and excitotoxicity. Memantine hydrochloride can be administered to animals or cultured neurons to block NMDA receptor activity and observe the effects on neuronal function and survival. However, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has limited selectivity for NMDA receptors and may affect other ion channels and receptors. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has a relatively short half-life, which may require frequent dosing in lab experiments.
未来方向
There are several future directions for research on Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to develop more selective NMDA receptor antagonists that target specific subunits or domains of the receptor. This may lead to more effective and safer treatments for neurological disorders. Finally, research on the biochemical and physiological effects of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride may provide insights into the mechanisms of synaptic plasticity and excitotoxicity in the brain.
合成方法
The synthesis of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by the reduction of 1-adamantanone using sodium borohydride. The second step is the reaction of 1-adamantylamine with methyl chloroacetate to form methyl 2-(1-adamantyl)-2-aminoacetate. The final step is the hydrochloride salt formation by reacting methyl 2-(1-adamantyl)-2-aminoacetate with hydrochloric acid.
科学研究应用
Memantine hydrochloride has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has been investigated for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13;/h8-11H,2-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNVAVZDVJLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
